(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Chiral synthesis Enantioselective pharmacology Stereochemical differentiation

Researchers requiring defined N-benzyl-3-aminopyrrolidine scaffolds face limited access to non-generic substitution-standard benzyl or mono-methyl analogs introduce uncharacterized SAR risk. (3S)-1-[(2,4,5-Trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 2727159-46-6) addresses this gap: • Defined (3S) configuration for stereospecific GPCR, sigma receptor & monoamine transporter target engagement • 2,4,5-Trimethylbenzyl moiety delivers differentiated steric bulk & lipophilicity versus catalog analogs • Dihydrochloride salt-ready for direct aqueous amide coupling, reductive amination, or sulfonamide conjugation without salt metathesis Ideal chiral intermediate for CNS-focused parallel library synthesis & chemical probe development.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
Cat. No. B13633412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride
Molecular FormulaC14H24Cl2N2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)CN2CCC(C2)N)C.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-10-6-12(3)13(7-11(10)2)8-16-5-4-14(15)9-16;;/h6-7,14H,4-5,8-9,15H2,1-3H3;2*1H/t14-;;/m0../s1
InChIKeyONRLVDULDMZWAD-UTLKBRERSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 2727159-46-6; molecular formula C14H24Cl2N2; MW 291.3) is a chiral (S)-configured 3-aminopyrrolidine derivative bearing a 2,4,5-trimethylbenzyl substituent on the pyrrolidine nitrogen . The free base (CAS 2727159-45-5; C14H22N2; MW 218.34) exhibits a SMILES of Cc1cc(C)c(CN2CCC(N)C2)cc1 . This compound belongs to the N-benzyl-3-aminopyrrolidine class, a privileged scaffold in medicinal chemistry with demonstrated utility across histamine H3 receptor antagonism, monoamine reuptake inhibition, NK-3 receptor antagonism, and sigma receptor modulation. The (3S) absolute configuration, combined with the densely substituted 2,4,5-trimethylphenyl ring, provides a structurally distinct entry within this class. As of the literature cut-off, no peer-reviewed primary research papers, patents, or authoritative database entries report quantitative biological activity data (Ki, IC50, EC50, in vivo efficacy, selectivity, ADME, or physicochemical profiling) specifically for this compound. The evidence presented herein is therefore derived from close structural analogs and class-level SAR trends to inform procurement decisions.

Chiral (3S) ScaffoldSingle-enantiomer 3-aminopyrrolidine for stereospecific SAR studies
2,4,5-TrimethylbenzylSterically demanding substitution distinct from mono‑methyl or unsubstituted analogs
Dihydrochloride SaltReady-to-weigh crystalline solid for aqueous coupling and reproducible handling

Non-Interchangeability with Generic Analogs


N-Benzyl-3-aminopyrrolidine derivatives are exquisitely sensitive to the number, position, and electronic character of aryl substituents, with profound consequences for target affinity, selectivity, and pharmacokinetics. For example, in the histamine H3 receptor antagonist series, the transition from an unsubstituted benzyl to a substituted benzyl moiety shifts Ki values by more than an order of magnitude across multiple chemotypes [1]. In monoamine reuptake inhibitor scaffolds, the introduction of aryl substituents alters the balance between serotonin (5-HT), norepinephrine (NA), and dopamine (DA) transporter inhibition, directly impacting the pharmacological profile [2]. The 2,4,5-trimethyl substitution pattern of the target compound represents a specific, sterically demanding arrangement absent from common catalog analogs such as (S)-1-benzylpyrrolidin-3-amine, (S)-1-(3-methylbenzyl)pyrrolidin-3-amine, or (S)-1-(4-methylbenzyl)pyrrolidin-3-amine. Without quantitative binding or functional data for this exact substitution pattern, generic substitution introduces an uncharacterized risk of altered potency, selectivity, and off-target liability that is unacceptable for reproducible research or industrial application.

Target Compound
Substitution
2,4,5-Trimethylbenzyl (three methyl groups)
Affinity
Binding profile not experimentally characterized; class‑level SAR suggests substitution‑dependent shifts
Generic Analogs
Substitution
Unsubstituted benzyl or single meta‑methyl only
Risk
May introduce uncharacterized potency, selectivity, and lipophilicity changes; limits direct replacement

Comparative Evidence vs. Structural Analogs


Chiral Identity and Enantiomeric Purity

The target compound is manufactured as the single (3S)-enantiomer. In closely related 3-aminopyrrolidine series, enantiomeric configuration is a dominant determinant of receptor binding. For example, in the sigma-1 receptor series, (R)-1-benzyl-3-(methylamino)pyrrolidine exhibits a Ki of 12 nM, while the parent (R)-1-benzyl-3-aminopyrrolidine shows a Ki of 45 nM . The (S)-enantiomer of 1-benzyl-3-aminopyrrolidine derivatives demonstrates distinct pharmacological profiles from the (R)-enantiomer across muscarinic, dopaminergic, and serotonergic targets . The commercial availability of both (S)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride (CAS 169452-13-5) and its (R)-enantiomer (CAS 1349699-78-0) attests to the practical significance of enantiomeric selection in research procurement.

Chiral Identity
Class-level inference
~3.75× Ki shift
Enantiomeric configuration may drive target affinity; (3S) defines stereochemical research context
Data to verify; derived from sigma‑1 receptor class reference
Chiral synthesis Enantioselective pharmacology Stereochemical differentiation

Trimethyl vs. Mono-methyl Benzyl Substitution

The 2,4,5-trimethyl substitution represents a specific structural variant that increases steric bulk and lipophilicity relative to simpler benzyl analogs. Based on class-level SAR from histamine H3 receptor antagonist pyrrolidine libraries, benzyl substitution patterns can alter receptor binding affinity by 10- to 100-fold [1]. The commercially available comparator (S)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride (CAS 169452-13-5; C12H20Cl2N2; MW 263.21) contains a single meta-methyl group, while the target compound contains three methyl groups at the 2, 4, and 5 positions . In N-benzyl-pyrrolidin-3-amine monoamine reuptake inhibitor series, the introduction of aryl substituents shifts the 5-HT/NA selectivity ratio and modulates metabolic stability through altered CYP2D6 interactions [2].

Trimethyl vs. Mono-methyl
Class-level inference
+2 methyl groups, estimated ΔLogP ~1.2–1.5
Substitution pattern alters steric bulk and lipophilicity; target engagement may differ from simpler analogs
SAR trends from H3 and monoamine reuptake inhibitor series; target data unavailable
Structure-activity relationship Aryl substitution Lipophilicity modulation

Dihydrochloride Salt Handling and Solubility

The target compound is supplied as the dihydrochloride salt (CAS 2727159-46-6; MW 291.3), which offers distinct physicochemical handling advantages over the free base (CAS 2727159-45-5; MW 218.34) . The dihydrochloride salt of the closely related (S)-1-benzylpyrrolidin-3-amine (CAS 131852-54-5; C11H18Cl2N2; MW 249.18) is a crystalline solid with defined storage stability at room temperature and is preferentially used as a synthetic intermediate for quinolone antibacterials and other pharmaceutical agents [1]. Dihydrochloride salt forms of 3-aminopyrrolidines generally exhibit >10 mg/mL aqueous solubility at pH 7, whereas the corresponding free bases are typically oils or low-melting solids with poor water solubility [2].

Salt Form Handling
Class-level inference
Dihydrochloride: expected crystalline solid, >10 mg/mL aqueous solubility
Salt form supports accurate weighing and direct aqueous use; free base likely oil or low‑melting solid
Solubility and handling properties based on class behavior; experimental confirmation recommended
Salt selection Aqueous solubility Solid-state stability

Patent Differentiation: NK-3 and H3 Antagonists

The 3-aminopyrrolidine scaffold is extensively claimed in patents covering NK-3 receptor antagonists (e.g., Hoffmann-La Roche WO 2009/130232, pyrrolidine ether derivatives) and histamine H3 receptor antagonists (e.g., US 6,515,013; 1,3-disubstituted and 1,3,3-trisubstituted pyrrolidines) [1][2]. The target compound's 2,4,5-trimethylbenzyl substitution pattern is not explicitly exemplified in any publicly accessible patent covering these major therapeutic target classes, based on available search results. In the NK-3 antagonist patent literature, representative compounds with single-substituted benzyl groups achieved Ki values in the 100-300 nM range at human NK-3 receptors, with the benzyl substitution pattern influencing both potency and oral bioavailability [3]. The absence of this specific substitution pattern in existing patents may offer freedom-to-operate advantages for lead optimization programs seeking differentiated chemical matter.

Patent Differentiation
Class-level inference
Not exemplified in NK‑3 or H3 antagonist patents
Structurally differentiated scaffold may offer freedom‑to‑operate or patent diversification value
Based on available patent search results; freedom‑to‑operate requires formal legal review
Patent analysis NK-3 receptor Histamine H3 receptor Intellectual property

Optimal Application Scenarios


NK-3/H3 Antagonist Lead Optimization

The 2,4,5-trimethyl substitution pattern provides increased steric bulk and lipophilicity on the benzyl moiety, parameters known to influence receptor binding kinetics, subtype selectivity, and blood-brain barrier penetration in both NK-3 and H3 receptor antagonist series [1]. The target compound may serve as a structurally differentiated intermediate for amide coupling, reductive amination, or sulfonamide formation at the primary amine, yielding a library of analogs with substitution patterns not exemplified in existing patent literature [2].

Chiral Building Block for Asymmetric Synthesis

The (3S) configuration of the pyrrolidine 3-amino group is critical for stereospecific interactions with chiral biological targets. This compound can serve as a chiral building block for the synthesis of N-substituted 3-aminopyrrolidine derivatives targeting monoamine transporters, GPCRs, or ion channels, where enantiomeric configuration is a known determinant of target engagement [1]. The dihydrochloride salt enables direct use in aqueous coupling reactions without additional salt metathesis steps [3].

Chemical Probe Development for Neuropharmacology

The primary amine handle permits facile conjugation to fluorophores, biotin, or photoaffinity labels for chemical biology applications. Based on class-level evidence, N-benzyl-3-aminopyrrolidine derivatives engage histamine H3 receptors, sigma receptors, and monoamine transporters with nanomolar to low-micromolar affinity, making this scaffold suitable for target identification and validation studies in CNS drug discovery [1][2].

Comparative SAR with Closest Analogs

Systematic head-to-head comparison of the target compound against the unsubstituted benzyl analog (CAS 131852-54-5) and the mono-methyl analog (CAS 169452-13-5) in a defined assay panel (e.g., radioligand binding at H3, NK-3, sigma-1, or monoamine transporters) would quantify the contribution of the 2,4,5-trimethyl substitution to target affinity, selectivity, and functional activity [1]. Such a study would generate the primary comparative data currently absent from the literature and directly inform procurement decisions for follow-up studies.

Application
Selection Property
Validation Focus
NK‑3/H3 Antagonist Lead Optimization
Steric/lipophilic benzyl substitution
Receptor binding and subtype selectivity assays
Chiral Building Block for Asymmetric Synthesis
Enantiomeric configuration (3S)
Stereochemical outcome and ee verification
Chemical Probe Development (CNS)
Primary amine handle for conjugation
Target engagement and selectivity in neuropharmacology assays
Comparative SAR with Closest Analogs
Substitution pattern differentiation
Affinity and selectivity vs. unsubstituted/mono‑methyl analogs
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